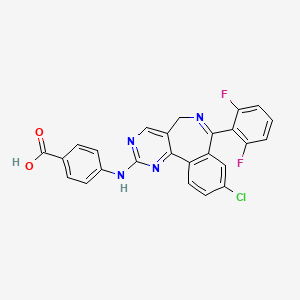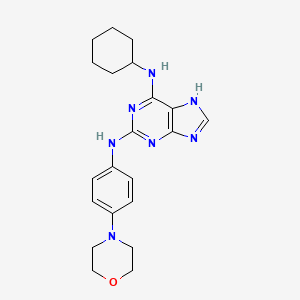
Reversine
概要
説明
作用機序
レバーシンは、複数のメカニズムを通じてその効果を発揮します。それは、アデノシンA3受容体のアンタゴニストとして作用し、オーロラキナーゼやMps1など、いくつかのキナーゼを阻害します。これらのキナーゼを阻害することにより、レバーシンは細胞周期の正常な進行を阻害し、細胞周期の停止とアポトーシスを引き起こします。 さらに、レバーシンの脱分化を誘導する能力は、細胞の可塑性に関連する特定のシグナル伝達経路の調節に関連付けられています .
類似化合物の比較
レバーシンは、しばしば他のプリン誘導体やキナーゼ阻害剤と比較されます。類似の化合物の例を以下に示します。
レバーシンの独自性は、脱分化剤とキナーゼ阻害剤の両方としての二重の活性にあるため、再生医療とがん治療の両方に役立つ汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
Reversine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the A3 adenosine receptor, where it acts as an antagonist. Additionally, this compound has been shown to inhibit nonmuscle myosin II heavy chain and MEK1, both of which are essential for its biological effects . These interactions lead to significant changes in cellular functions, including cell cycle arrest, apoptosis, and autophagy induction. This compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy and regenerative medicine.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In human non-small cell lung cancer cells, this compound has been shown to induce apoptosis and autophagy, leading to growth inhibition . It also increases the plasticity of lineage-committed cells, allowing them to revert to a more primitive, multipotent state . This dedifferentiation process is particularly valuable in regenerative medicine, where this compound-treated cells can be used to regenerate damaged tissues. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the A3 adenosine receptor, inhibiting its activity and triggering downstream signaling pathways that lead to apoptosis and autophagy . Additionally, this compound inhibits nonmuscle myosin II heavy chain and MEK1, which are crucial for its effects on cell plasticity and dedifferentiation . These interactions result in changes in gene expression, enzyme activity, and cellular functions, highlighting the multifaceted nature of this compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce time-dependent growth inhibition, apoptosis, and autophagy in cancer cells . Additionally, the dedifferentiation effects of this compound on lineage-committed cells are also time-dependent, with prolonged exposure leading to increased plasticity and regenerative potential . These temporal effects underscore the importance of optimizing this compound’s application in both research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce dedifferentiation and enhance regenerative potential without significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and impaired cellular function. Studies in animal models have demonstrated threshold effects, where the beneficial effects of this compound are observed within a specific dosage range, beyond which toxic effects become prominent . Understanding these dosage effects is crucial for the safe and effective application of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the adenosine receptor signaling pathway, where it acts as an antagonist of the A3 adenosine receptor . Additionally, this compound’s inhibition of nonmuscle myosin II heavy chain and MEK1 affects metabolic flux and metabolite levels, contributing to its diverse biological effects . These interactions highlight the complex metabolic landscape in which this compound operates, providing insights into its potential therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are critical factors that influence its biological effects. This compound interacts with various transporters and binding proteins, facilitating its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its effects on cellular functions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been shown to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound is crucial for its interactions with biomolecules and its overall biological effects, providing valuable insights into its mechanism of action.
準備方法
合成経路と反応条件
レバーシンは、複数段階の化学プロセスを通じて合成されます反応条件は、多くの場合、目的生成物の形成を促進するために、有機溶媒や触媒の使用を伴います .
工業的生産方法
レバーシンの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスを拡大することです。 これには、反応条件(温度、圧力、溶媒の選択など)を最適化して、最終生成物の高収率と純度を確保することが含まれます .
化学反応の分析
反応の種類
レバーシンは、置換反応や付加反応など、さまざまな化学反応を起こします。 特定の条件下でさまざまな試薬と反応して、新しい化合物を形成することが知られています .
一般的な試薬と条件
レバーシンとの反応に使用される一般的な試薬には、有機溶媒、酸、塩基などがあります。 反応条件は、目的の生成物に応じて異なる場合がありますが、通常は制御された温度とpHレベルを伴います .
生成される主な生成物
レバーシンを含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、強酸との反応は、さまざまなプリン誘導体の形成につながる可能性があります .
科学研究への応用
レバーシンは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。
化学
化学では、レバーシンは、細胞の分化と脱分化のプロセスを研究するためのツールとして使用されています。 脱分化を誘導する能力は、細胞の再プログラミングや幹細胞生物学の研究にとって貴重です .
生物学
生物学的研究では、レバーシンは、筋芽細胞系コミットメント細胞や線維芽細胞を含む、さまざまな細胞タイプの脱分化を促進することが示されています。
医学
レバーシンの抗がん特性により、がん研究の対象となっています。がん細胞の増殖を阻害し、アポトーシスを誘導し、細胞周期の進行を阻害することが示されています。 これらの効果は、主に、細胞分裂において重要な役割を果たすオーロラキナーゼの阻害によるものです .
産業
科学的研究の応用
Reversine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool to study cell differentiation and dedifferentiation processes. Its ability to induce dedifferentiation makes it valuable for research into cellular reprogramming and stem cell biology .
Biology
In biological research, this compound has been shown to promote the dedifferentiation of various cell types, including myogenic-lineage committed cells and fibroblasts.
Medicine
This compound’s anticancer properties have made it a subject of interest in cancer research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and interfere with cell cycle progression. These effects are primarily due to its inhibition of Aurora kinases, which play a crucial role in cell division .
Industry
類似化合物との比較
Reversine is often compared to other purine derivatives and kinase inhibitors. Some similar compounds include:
VX-680: Another Aurora kinase inhibitor that has shown efficacy in cancer treatment.
Purvalanol: A cyclin-dependent kinase inhibitor with anticancer properties.
Roscovitine: Another cyclin-dependent kinase inhibitor used in cancer research.
This compound’s uniqueness lies in its dual activity as a dedifferentiation agent and a kinase inhibitor, making it a versatile tool for both regenerative medicine and cancer therapy .
特性
IUPAC Name |
6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLJHSQHILSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041113 | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656820-32-5 | |
| Record name | Reversine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reversine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reversine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Reversine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reversine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REVERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)
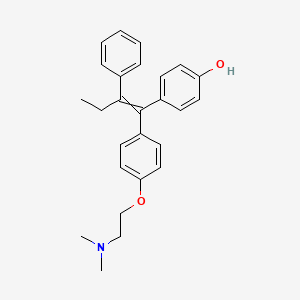

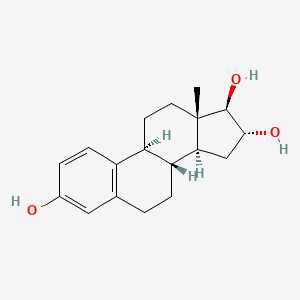

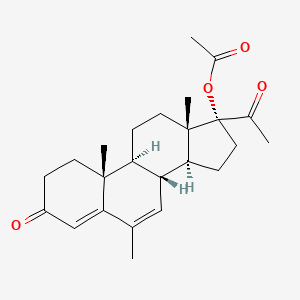
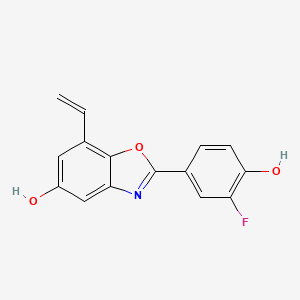


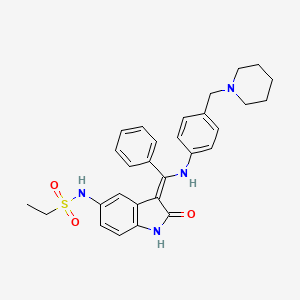
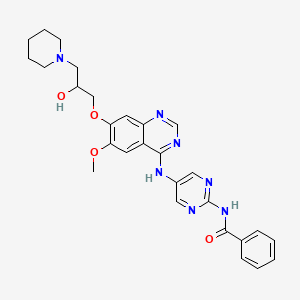
![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)
